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A Comparative Analysis of Fulminic Acid and Isocyanic Acid Reactivity: A Theoretical
Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of fulminic acid (HCNO) and
isocyanic acid (HNCO), two isomers that have played a significant role in the history of organic
chemistry.[1][2] Due to the high instability of fulminic acid, experimental data on its reactivity is
scarce.[1][3] Consequently, this comparison relies heavily on theoretical and computational
studies to elucidate the reactivity profiles of these two molecules.

Structural and Stability Overview

Fulminic acid and isocyanic acid, despite sharing the same chemical formula (CHNO), exhibit
distinct structural and stability characteristics that profoundly influence their reactivity. Isocyanic
acid is the most stable of the [H,C,N,Q] isomers, while fulminic acid is significantly less stable.
[2] The weak single nitrogen-oxygen bond in the fulminate ion is a key contributor to its
instability.[4]

Quantitative Reactivity Data (Theoretical)

The following tables summarize theoretical data on the reactivity of fulminic acid and
isocyanic acid with various reagents. These values are derived from computational studies and
provide insights into the reaction kinetics and thermodynamics.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1210680?utm_src=pdf-interest
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.researchgate.net/publication/231265246_Fulminic_Acid_in_the_History_of_Organic_Chemistry
https://www.researchgate.net/publication/374952290_CHNO_-_Formylnitrene_Cyanic_Isocyanic_Fulminic_and_Isofulminic_Acids_and_their_Interrelationships_at_DFT_and_CASPT2_Levels_of_Theory
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.researchgate.net/publication/231265246_Fulminic_Acid_in_the_History_of_Organic_Chemistry
https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp02104h
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.researchgate.net/publication/374952290_CHNO_-_Formylnitrene_Cyanic_Isocyanic_Fulminic_and_Isofulminic_Acids_and_their_Interrelationships_at_DFT_and_CASPT2_Levels_of_Theory
https://en.wikipedia.org/wiki/Fulminate
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Table 1: Theoretical Reaction Data for Fulminic Acid (HCNO)

Reactant/Process

Reaction Type

Activation Energy
(kcal/mol)

Notes

Atoms/Free Radicals

Combination with

Carbon

~ -45 (intermediate

formation)

An atom or free
radical can easily
combine with the
carbon atom in HCNO
to form an
intermediate.[1][5]

Atoms/Free Radicals

H-abstraction (to form

High Energy Barrier

This pathway is

generally less

X) CNO + HX)
favorable.[1]
Reactions with stable
. ) ) molecules are
Stable Molecules Addition High Energy Barrier

significantly more
difficult.[1][5]

Isomerization to

Isocyanic Acid

via CSS formylnitrene

Favorable route

The most favorable
pathway for the known
isomerization of
fulminic acid to

isocyanic acid.[2]

Isomerization to

Isofulminic Acid

via CSS formylnitrene
and TS18

Can rearrange from
the CSS formylnitrene

intermediate.[2]

Isomerization to

Cyanic Acid

via Isofulminic Acid

Isofulminic acid can
readily isomerize to

cyanic acid.[2]

Table 2: Theoretical Reaction Data for Isocyanic Acid (HNCO)
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Activation Energy

Rate Constant (at

Reactant Reaction Type
(kcal/mol) 298 K)
0.5-1.2 x 1075 cm?3
) ) molecule~1 s™1
OH radical H-abstraction ~6[6]

(extrapolated

experimental)[7][8]

Propargyl radical
(CsHs)

H-abstraction

23-25[7][8][¢]

Propargyl radical
(CsHs)

Addition

23-26[7][8][9]

KCI(298K) = 3.19 x

Cl atom H-abstraction - 1027 cm3 molecule—?
s76]
kKNO3(298K) = 1.11 x
NOs radical H-abstraction >12[6] 10-2t cm3 molecule—?
s76]
Isomerization to k(T) = 10-37.70 T13.09
- 93.30
HOCN e793.30/RT s~1[10]
Isomerization to k(T) = 103.46 T1.76
- 93.98
H(CNO) e~93.98/RT s~1[10]
Isomerization to k(T) = 10-28.50 T10.61
- 91.16

H(NCO)

e~9LI6/RT s~1[10]

Comparative Reactivity Analysis

Based on theoretical studies, fulminic acid is generally more reactive than isocyanic acid,

particularly towards atoms and free radicals. The carbon atom in HCNO is susceptible to

attack, leading to the formation of stable intermediates.[1][5] In contrast, reactions of isocyanic

acid, such as H-abstraction by radicals, typically involve significant activation barriers.[6][7][8]

[9]

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://acp.copernicus.org/articles/20/6671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8697403/
https://pubs.acs.org/doi/10.1021/acsomega.1c05063
https://pmc.ncbi.nlm.nih.gov/articles/PMC8697403/
https://pubs.acs.org/doi/10.1021/acsomega.1c05063
https://www.researchgate.net/publication/356988453_Gas_Phase_Reaction_of_Isocyanic_Acid_Kinetics_Mechanisms_and_Formation_of_Isopropyl_Aminocarbonyl
https://pmc.ncbi.nlm.nih.gov/articles/PMC8697403/
https://pubs.acs.org/doi/10.1021/acsomega.1c05063
https://www.researchgate.net/publication/356988453_Gas_Phase_Reaction_of_Isocyanic_Acid_Kinetics_Mechanisms_and_Formation_of_Isopropyl_Aminocarbonyl
https://acp.copernicus.org/articles/20/6671/
https://acp.copernicus.org/articles/20/6671/
https://acp.copernicus.org/articles/20/6671/
https://www.researchgate.net/publication/320230338_Thermokinetic_study_of_the_isomerization_of_isocyanic_acid
https://www.researchgate.net/publication/320230338_Thermokinetic_study_of_the_isomerization_of_isocyanic_acid
https://www.researchgate.net/publication/320230338_Thermokinetic_study_of_the_isomerization_of_isocyanic_acid
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.researchgate.net/publication/231265246_Fulminic_Acid_in_the_History_of_Organic_Chemistry
https://www.researchgate.net/publication/383515683_Fulminic_Acid_A_Quasibent_Spectacle
https://acp.copernicus.org/articles/20/6671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8697403/
https://pubs.acs.org/doi/10.1021/acsomega.1c05063
https://www.researchgate.net/publication/356988453_Gas_Phase_Reaction_of_Isocyanic_Acid_Kinetics_Mechanisms_and_Formation_of_Isopropyl_Aminocarbonyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The isomerization of fulminic acid to the more stable isocyanic acid is a key aspect of its
reactivity.[2] This transformation can proceed through various pathways, with the route
involving a closed-shell singlet (CSS) formylnitrene intermediate being the most favorable.[2]
Isocyanic acid itself can undergo isomerization to other forms like cyanic acid (HOCN), but
these processes have very high energy barriers.[10]

Experimental and Computational Methodologies

Due to the challenges in handling fulminic acid, experimental protocols for studying its
reactivity are not well-documented. The data presented here is primarily derived from
computational quantum chemical methods.

Computational Protocols for Reactivity Studies

The theoretical data cited in this guide were obtained using high-level quantum chemical
calculations. A common methodology involves:

» Structure Optimization: The geometries of reactants, transition states, and products are
optimized using methods like Density Functional Theory (DFT), often with the B3LYP
functional and a basis set such as 6-311++G(3df,2p).[1][7]

» Single-Point Energy Calculations: To obtain more accurate energies, single-point energy
calculations are performed on the optimized geometries using more sophisticated methods
like Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

[11[7]

o Potential Energy Surface (PES) Mapping: The potential energy surface for a reaction is
characterized to identify reaction pathways, intermediates, and transition states.[7][8]

 Kinetic Calculations: Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus
(RRKM) theory are employed to calculate temperature- and pressure-dependent rate
coefficients.[1][7][8]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction and isomerization pathways for fulminic and
isocyanic acid based on theoretical models.
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Caption: Reaction pathways of fulminic acid.
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Caption: Reaction pathways of isocyanic acid.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1210680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The reactivity of fulminic acid and isocyanic acid is dictated by their relative stabilities and
structural features. Theoretical studies indicate that fulminic acid is the more reactive isomer,
readily participating in reactions with atoms and free radicals and undergoing isomerization to
the more stable isocyanic acid. Isocyanic acid, while more stable, engages in reactions such as
H-abstraction, albeit with higher activation barriers. For professionals in drug development and
chemical research, understanding these fundamental reactivity differences is crucial, especially
when considering synthetic pathways or potential metabolic transformations involving these or
related functional groups. Further experimental research, where feasible, would be invaluable
in validating and refining these theoretical models of reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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